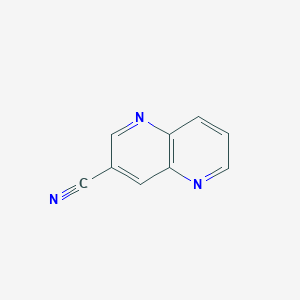

1,5-Naphthyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWXIFKFFMJTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679134 | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142927-37-4 | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142927-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

An In-depth Technical Guide to 1,5-Naphthyridine-3-carbonitrile: Properties, Synthesis, and Applications

Executive Summary: this compound is a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. As a derivative of the 1,5-naphthyridine scaffold, which is a privileged structure in medicinal chemistry, this compound serves as a versatile precursor for the synthesis of complex molecular architectures. The presence of a strategically placed carbonitrile group provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into drug candidates and functional materials. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, its reactivity profile, and key applications, tailored for researchers and drug development professionals.

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two fused pyridine rings, is a cornerstone in the design of bioactive agents.[1] Its rigid structure and defined hydrogen bonding capabilities allow it to effectively mimic purine systems and interact with a variety of biological targets.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-viral agents, and anti-malarial drugs.[2][3]

The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances the synthetic utility of the scaffold. The nitrile is not merely a placeholder; it is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocyclic rings through well-established chemical reactions.[4] This chemical flexibility makes this compound a highly valuable starting material for generating libraries of diverse compounds in drug discovery campaigns.

Physicochemical and Spectroscopic Profile

While this compound is commercially available for research purposes, it is classified as a compound for early discovery, and as such, extensive experimental data is not always published in peer-reviewed literature. The information below combines available data with expert-predicted spectroscopic characteristics based on fundamental chemical principles and analysis of analogous structures.

| Property | Value / Description | Source |

| CAS Number | 1142927-37-4 | |

| Molecular Formula | C₉H₅N₃ | |

| Molecular Weight | 155.16 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not widely reported. Experimental determination is recommended. | |

| Solubility | Not widely reported. Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. |

Spectroscopic Analysis (Predicted)

Definitive, published spectra for this specific molecule are scarce. However, a robust prediction of its spectral characteristics can be made. Buyer assumes responsibility to confirm product identity and/or purity.[5]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton spectrum is expected to be entirely in the aromatic region, showing five distinct signals.

-

H2 & H4 (Singlets, ~9.4-9.2 ppm): These protons are adjacent to the ring nitrogens and are highly deshielded. H2 is likely the most downfield proton due to the influence of the adjacent nitrogen and the electron-withdrawing nitrile group.

-

H6 (Doublet of doublets, ~9.0 ppm): This proton is on the second pyridine ring and is deshielded by the adjacent N5. It will show coupling to H7 and H8.

-

H8 (Doublet of doublets, ~8.4 ppm): Coupled to H7 and H6.

-

H7 (Doublet of doublets, ~7.8 ppm): The most upfield of the aromatic protons, coupled to H6 and H8.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz): The carbon spectrum will show nine signals, with the nitrile carbon being a key identifier.

-

Quaternary Carbons: Expect signals for C3 (~110-115 ppm), C4a, and C8a (in the 140-155 ppm range).

-

Nitrile Carbon (-CN): A characteristic weak signal expected around 117-120 ppm.

-

CH Carbons: Signals corresponding to C2, C4, C6, C7, and C8 will appear in the aromatic region (~125-155 ppm).

Predicted Key IR Absorptions (KBr Pellet):

-

~2230 cm⁻¹ (strong, sharp): Characteristic C≡N stretching vibration.

-

~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations of the aromatic naphthyridine core.

-

~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

Mass Spectrometry:

-

Expected [M]+ ion: m/z = 155.05 (for C₉H₅N₃). High-resolution mass spectrometry should confirm this exact mass.

Representative Synthesis Protocol

Proposed Synthesis: Friedländer Annulation

This protocol outlines the reaction of 3-amino-2-chloropyridine-4-carbaldehyde with malononitrile, followed by a dehalogenation step.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-1,5-naphthyridine-3-carbonitrile

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-2-chloropyridine-4-carbaldehyde (1.0 eq) and ethanol (10 mL per mmol of aldehyde).

-

Reagent Addition: Add malononitrile (1.1 eq) to the solution.

-

Catalyst Addition: Add piperidine (0.1 eq) as a basic catalyst to promote the initial Knoevenagel condensation.

-

Causality: Piperidine is a sufficiently strong base to deprotonate the active methylene of malononitrile without causing unwanted side reactions. Ethanol is an excellent solvent for the reactants and facilitates a homogenous reaction mixture.

-

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Catalytic Dehalogenation

-

Reactor Setup: In a suitable pressure vessel or flask compatible with hydrogenation, dissolve the crude 2-Chloro-1,5-naphthyridine-3-carbonitrile from the previous step in a solvent like methanol or ethyl acetate.

-

Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the solution.

-

Causality: Palladium is a highly effective catalyst for the hydrogenolysis of aryl chlorides. The carbon support provides a high surface area for the reaction.

-

-

Reaction: Purge the vessel with nitrogen, then introduce hydrogen gas (via balloon or from a pressurized source, ~1-3 atm). Stir vigorously at room temperature. Alternatively, ammonium formate or formic acid can be used as a hydrogen transfer agent.

-

Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate indicates a successful reaction. The crude product can be analyzed by LC-MS to confirm the mass change from dehalogenation.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay between the electron-deficient naphthyridine core and the versatile nitrile group.

Reactivity of the Naphthyridine Core

The two nitrogen atoms in the ring system withdraw electron density, making the carbon framework electrophilic and generally resistant to electrophilic aromatic substitution.

-

N-Alkylation/N-Oxidation: The lone pair of electrons on the nitrogen atoms (N1 and N5) are the most nucleophilic sites. The molecule can be readily alkylated with agents like methyl iodide or benzyl bromide to form quaternary naphthyridinium salts.[3]

-

Nucleophilic Aromatic Substitution (SₙAr): The ring is activated towards attack by strong nucleophiles. While the parent ring is moderately reactive, the presence of a good leaving group (like a halogen) would make substitution reactions highly efficient.[3]

Reactivity of the 3-Carbonitrile Group

The nitrile group is a powerful synthetic linchpin, enabling access to a wide range of other functionalities.[4][7]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (via an intermediate amide).[7] This provides a route to 1,5-naphthyridine-3-carboxylic acid, another valuable building block.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine (3-aminomethyl-1,5-naphthyridine).[4] This introduces a flexible basic side chain often sought in drug design.

-

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after acidic workup.[8]

-

Cycloadditions: The C≡N triple bond can act as a dipolarophile in [3+2] cycloadditions with reagents like azides or nitrile oxides to construct five-membered heterocyclic rings (e.g., tetrazoles, oxadiazoles), which are important pharmacophores.[9]

Caption: Key reaction pathways of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated chemical intermediate.

-

Medicinal Chemistry: The 1,5-naphthyridine scaffold is a component of numerous kinase inhibitors. The 3-carbonitrile derivative can be elaborated into structures that target enzymes like c-Met kinase.[3] The ability to convert the nitrile into amines and amides allows for the installation of side chains that can probe the binding pockets of target proteins, optimizing potency and selectivity.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~155 Da, this molecule fits the profile of a molecular fragment. It can be used in screening campaigns to identify initial, low-affinity hits that bind to a biological target. The nitrile then serves as a vector for growing the fragment into a more potent lead compound.

-

Materials Science: Naphthyridine derivatives are used as ligands for metal complexes, which have applications as organic light-emitting diodes (OLEDs) and sensors.[10] The nitrile group can be used to tune the electronic properties of the ligand or to anchor the molecule to a surface.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount.

| Hazard Class | Description | Precaution |

| Acute Toxicity 4, Oral | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin/eye irritation and acute toxicity. |

| First Aid | Ingestion: Rinse mouth, seek medical attention. Skin/Eye Contact: Wash skin with soap and water; rinse eyes cautiously with water for several minutes. |

Handling Protocol:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE): safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid creating dust.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Toxicological Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Treat it as a potentially hazardous substance.

Conclusion

This compound represents a strategically important building block for chemical synthesis. While detailed characterization data may not be widely published, its properties can be reliably predicted from established chemical principles. Its value is derived from the combination of a biologically relevant naphthyridine core and a synthetically versatile nitrile handle. Through reactions such as hydrolysis, reduction, and cycloaddition, this compound provides a robust platform for the rapid generation of diverse and complex molecules, making it an indispensable tool for researchers in drug discovery and materials science.

References

Click to expand

- Royal Society of Chemistry. (n.d.). Supplementary Information for General.

-

Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[3][11]naphthyridine-3-carbonitriles. Materials Today: Proceedings.

-

Luo, J. (n.d.). 7.8 Reactions of Nitriles. KPU Pressbooks. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

- Ukrainets, I. V., et al. (2015). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Journal of Heterocyclic Chemistry.

- BenchChem. (n.d.). A Technical Guide to the Reactivity of the Nitrile Group in Picolinonitriles.

-

Al-Tel, T. H., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]

-

Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. Available at: [Link]

-

Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]

-

W. Czuba, T. Kowalska, K. Nowak, H. Poradowska, P. Kowalski. (1986). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]

-

PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1,5-Naphthyridine-3-carbaldehyde. Retrieved from [Link]

- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds.

-

National Institute of Standards and Technology. (n.d.). 1,5-Naphthyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,5-Naphthyridine-3-carbaldehyde - Amerigo Scientific [amerigoscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

1,5-Naphthyridine-3-carbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 1,5-Naphthyridine-3-carbonitrile

A Note to the Researcher: This technical guide addresses the physical properties of this compound. It is important to note that while this compound is commercially available, detailed experimental data on its physical properties are not extensively reported in readily accessible scientific literature. Therefore, this guide provides foundational information, predicted properties based on established chemical principles and data from analogous structures, and detailed experimental protocols for the determination of these properties.

Introduction to this compound

This compound is a heterocyclic compound featuring a naphthyridine core, which is a diazaphenanthrene, with a nitrile group at the 3-position. The 1,5-naphthyridine scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the cyano group offers a versatile chemical handle for further synthetic modifications, making it a valuable building block in drug discovery and materials science.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, along with detailed experimental workflows for their empirical determination.

Core Molecular Information

The fundamental molecular details of this compound are as follows:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅N₃ | |

| Molecular Weight | 155.16 g/mol | |

| CAS Number | 1142927-37-4 | |

| Canonical SMILES | N#Cc1cnc2cccnc2c1 | |

| InChI Key | HVWXIFKFFMJTJB-UHFFFAOYSA-N |

Predicted Physical Properties

In the absence of comprehensive experimental data, the following physical properties are predicted based on the compound's structure and the known properties of similar heterocyclic nitrile compounds.

Appearance and State

This compound is expected to be a solid at standard temperature and pressure, likely appearing as a crystalline powder.

Melting Point

The melting point of this compound has not been definitively reported in the reviewed literature. As a rigid, planar aromatic system, it is expected to have a relatively high melting point, likely exceeding 150 °C, due to efficient crystal packing and intermolecular π-π stacking interactions.

Solubility

The solubility profile of this compound is dictated by its polar heterocyclic nature and the presence of the cyano group.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Soluble | Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to effectively solvate the polar naphthyridine ring system. |

| Chlorinated Solvents | Sparingly Soluble | Solvents such as dichloromethane and chloroform may provide partial solubility. |

| Polar Protic Solvents | Sparingly Soluble to Insoluble | Alcohols like ethanol and methanol may show limited solvating capacity. |

| Non-polar Solvents | Insoluble | Solvents like hexanes and toluene are unlikely to dissolve the compound due to the significant polarity mismatch. |

| Water | Insoluble | The hydrophobic nature of the aromatic ring system is expected to dominate over the polarity of the nitrogen atoms and the nitrile group, leading to very low aqueous solubility. |

Predicted Spectroscopic Profile

The following spectroscopic characteristics are predicted for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the naphthyridine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the cyano group.

-

H-2: Expected to be the most downfield proton due to its position between two nitrogen atoms and adjacent to the cyano group.

-

H-4: Also significantly downfield due to its proximity to a nitrogen atom and the cyano group.

-

H-6, H-7, H-8: These protons will appear in the typical aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the second pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms.

-

C≡N: The carbon of the nitrile group is expected to appear in the range of 115-120 ppm.

-

Aromatic Carbons: The seven aromatic carbons will resonate in the region of 120-160 ppm. The carbons directly attached to nitrogen atoms will be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~2230-2210 | C≡N stretch (a sharp, strong band) |

| ~1600-1450 | C=C and C=N aromatic ring stretching vibrations |

| ~3100-3000 | Aromatic C-H stretching |

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the following is expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 155, corresponding to the molecular weight of the compound. The aromatic nature of the molecule suggests that the molecular ion will be relatively stable.

-

Fragmentation: Potential fragmentation pathways could include the loss of HCN (m/z = 128).

Experimental Protocols for Physical Property Determination

The following section provides detailed methodologies for the experimental determination of the physical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown melting point, perform a rapid heating to get an approximate range.

-

For an accurate measurement, heat at a rate of 1-2 °C per minute once the temperature is within 20 °C of the approximate melting point.

-

-

Observation: Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

This protocol outlines a qualitative assessment of solubility in various solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexanes).

-

Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.

-

Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Sparingly Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

-

Repeat: Repeat the process for each selected solvent.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Analysis

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Subsequently, acquire the ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This compound represents a valuable scaffold for chemical synthesis and drug discovery. While a comprehensive, experimentally verified dataset of its physical properties is not currently prevalent in the literature, this guide provides a robust framework of predicted properties based on sound chemical principles. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these properties, thereby contributing to the collective knowledge base for this and similar heterocyclic compounds.

References

-

Kethireddy, S. et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles. Materials Today: Proceedings.

- Google Patents. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

Capot Chemical. 1142927-37-4 | this compound. [Link]

-

PubChem. 1,5-Naphthyridine. [Link]

-

CAS Common Chemistry. 1,5-Naphthyridine. [Link]

Sources

1,5-Naphthyridine-3-carbonitrile CAS number

An In-depth Technical Guide to 1,5-Naphthyridine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1142927-37-4), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, and the addition of a carbonitrile group at the 3-position offers a versatile synthetic handle and a potent modulator of biological activity. This document details the compound's physicochemical properties, outlines established and emergent synthetic strategies, discusses its chemical reactivity, and explores its applications in drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both foundational knowledge and field-proven insights to guide future research and application.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

Heterocyclic nitrogen compounds are cornerstones of modern drug discovery, with the 1,5-naphthyridine scaffold being a prominent example.[1][2] This bicyclic aromatic system, an isomer of diazanaphthalene, serves as the core for numerous biologically active molecules. Its rigid structure and defined hydrogen bonding capabilities allow it to effectively interact with various enzymes and receptors.[3] The strategic placement of substituents on the naphthyridine rings enables fine-tuning of a compound's pharmacological profile.

This compound, in particular, combines this valuable scaffold with a cyano (-C≡N) group. The nitrile moiety is a key functional group in medicinal chemistry; it can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for chemical elaboration into amides, tetrazoles, or other functional groups. This guide will delve into the specific attributes of this molecule, providing a technical foundation for its use in research and development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for any laboratory work. This compound is typically encountered as a solid.[4]

Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Core Identification and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1142927-37-4 | [4][5][6] |

| Molecular Formula | C₉H₅N₃ | [4][5] |

| Molecular Weight | 155.16 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI Key | HVWXIFKFFMJTJB-UHFFFAOYSA-N | [4] |

| SMILES String | N#Cc1cnc2cccnc2c1 | [4] |

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the 1,5-naphthyridine ring system is well-established, with several classical organic reactions being adaptable for this purpose. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Established Synthetic Routes

The construction of the 1,5-naphthyridine scaffold generally relies on cyclization reactions starting from substituted 3-aminopyridines.[2] Key strategies include:

-

Skraup-Doebner-von Miller Reaction: This classical method involves the reaction of a 3-aminopyridine with α,β-unsaturated aldehydes or ketones (or their precursors like glycerol) under acidic conditions.[2]

-

Friedländer Annulation: This involves the condensation of a 3-amino-2-acylpyridine with a compound containing a reactive methylene group (e.g., a ketone or nitrile). This is one of the most common and versatile methods for constructing substituted naphthyridines.[1]

-

Cycloaddition Reactions: Modern approaches, such as the Povarov-type [4+2]-cycloaddition, offer elegant pathways to tetrahydro-1,5-naphthyridines, which can then be aromatized to yield the final scaffold.[1][2]

Exemplary Protocol: Synthesis of Substituted 4-hydroxy-[4][8]naphthyridine-3-carbonitriles

A relevant and modern approach involves the synthesis of hydroxylated precursors, which are readily converted to other derivatives. A study outlines a microwave-assisted method for synthesizing 4-hydroxy-[7]naphthyridine-3-carbonitriles from 3-aminopyridine derivatives and ethyl 2-cyano-3-ethoxyacrylate.[7]

Rationale for Method Selection: Microwave-assisted organic synthesis (MAOS) is chosen for its significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. Dowtherm A is used as a high-boiling point solvent in the conventional heating method to achieve the necessary temperature for efficient intramolecular cyclization.[7]

Caption: Generalized workflow for the synthesis of naphthyridine-3-carbonitriles.

Step-by-Step Protocol:

-

Reactant Mixing: A mixture of the substituted 3-aminopyridine (1 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.2 mmol) is prepared.

-

Microwave-Assisted Cyclization (Method A): The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (typically minutes).[7]

-

Conventional Heating (Method B): Alternatively, the reactants are heated in a high-boiling solvent like Dowtherm A to facilitate the intramolecular cyclization.[7]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is typically collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried to yield the desired 4-hydroxy-[7]naphthyridine-3-carbonitrile.[7]

Applications in Medicinal Chemistry and Drug Discovery

The 1,5-naphthyridine scaffold is a validated pharmacophore. Derivatives have been identified as potent inhibitors of various kinases and other enzymes, making them valuable in oncology, inflammatory diseases, and anti-infective research.[1][3][8]

-

Kinase Inhibition: The nitrogen atoms in the 1,5-naphthyridine ring can form critical hydrogen bonds with the hinge region of kinase active sites. For example, derivatives have been developed as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in fibrosis and cancer.[8]

-

Anti-Infective Agents: The related 1,8-naphthyridine-3-carbonitrile scaffold has been extensively explored for developing anti-mycobacterial agents targeting enzymes like the enoyl-ACP reductase (InhA), which is crucial for Mycobacterium tuberculosis survival.[9][10] While a different isomer, this research highlights the potential of the naphthyridine-carbonitrile combination as an effective anti-infective pharmacophore. The cyano group often plays a role in binding within the active site or serves as a precursor for more complex side chains.[9][10]

-

Synthetic Intermediate: Beyond its intrinsic biological activity, this compound is a valuable intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a wide array of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

Table 2: GHS Safety Information

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed | [4] |

| Hazard Class | Acute Toxicity 4 (Oral) | [4] |

| Storage Class | 11 (Combustible Solids) | [4] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[11]

-

Personal Protection: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[11]

-

First Aid:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[11]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

-

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[11]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be disposed of as unused product.[11]

Conclusion

This compound is a molecule of considerable strategic value for chemical and pharmaceutical research. Its robust scaffold, combined with the versatile reactivity of the nitrile group, provides a powerful platform for the design and synthesis of novel therapeutic agents and functional materials. The synthetic methodologies are well-established, allowing for reliable access to the core structure. As our understanding of disease biology deepens, scaffolds like this, which allow for systematic chemical exploration and optimization, will continue to be indispensable tools in the development of next-generation medicines.

References

-

Aobchem. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2014). MSDS of this compound. Retrieved from [Link]

-

Elsevier Ltd. (2023). Development of methodologies for synthesis of 4-hydroxy-[7]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Retrieved from [Link]

-

MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Retrieved from [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3263. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

-

PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

-

PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,5-ナフチリジン-3-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [allbiopharm.com]

- 6. 1142927-37-4|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Molecular Structure of 1,5-Naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 1,5-Naphthyridine-3-carbonitrile. As a scaffold of significant interest in medicinal chemistry and materials science, a deep understanding of its structural and electronic characteristics is paramount for leveraging its full potential in modern research and development.

Strategic Importance and Molecular Overview

The 1,5-naphthyridine core, a bicyclic heteroaromatic system, is a "privileged structure" in drug discovery. The strategic placement of its two nitrogen atoms influences its hydrogen bonding capabilities, solubility, and metabolic stability, making it a desirable scaffold for kinase inhibitors, antiviral agents, and other therapeutics.[1] The addition of a carbonitrile (-C≡N) group at the 3-position further modulates its electronic profile and provides a key synthetic handle for further derivatization.

This compound (CAS: 1142927-37-4, Formula: C₉H₅N₃) is a planar, rigid molecule with a molecular weight of 155.16 g/mol .[2] Its structure is characterized by the fusion of two pyridine rings, with the nitrile substituent introducing a strong electron-withdrawing group, which significantly impacts the electron density distribution across the aromatic system.

| Property | Value | Source(s) |

| CAS Number | 1142927-37-4 | [2] |

| Molecular Formula | C₉H₅N₃ | [2] |

| Molecular Weight | 155.16 g/mol | [2] |

| InChI Key | HVWXIFKFFMJTJB-UHFFFAOYSA-N | [2] |

| SMILES | N#Cc1cnc2cccnc2c1 | [2] |

Elucidation of the Molecular Structure

A definitive understanding of a molecule's structure requires a multi-faceted approach, combining spectroscopic analysis with theoretical modeling. While a single-crystal X-ray structure for the unsubstituted this compound is not publicly available, extensive data from derivatives and the parent heterocycle allow for a precise characterization.[1]

Predicted Spectroscopic Profile

The following spectroscopic data are predicted based on established principles and data from closely related structures, providing a reliable reference for sample characterization.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry introduced by the nitrile group makes all five aromatic protons and nine carbons magnetically non-equivalent.

-

¹H NMR (Predicted, 400 MHz, CDCl₃): The protons are expected to appear in the aromatic region (δ 7.5-9.5 ppm). The protons on the pyridine ring bearing the nitrile group (H2, H4) will be the most deshielded due to the anisotropic and electron-withdrawing effects of the nitrile. Protons on the second pyridine ring (H6, H7, H8) will resonate at slightly higher fields.

-

δ ~9.4 ppm (s, 1H, H-2): Singlet, deshielded by adjacent N1 and the C3-nitrile.

-

δ ~9.2 ppm (s, 1H, H-4): Singlet, deshielded by adjacent N5 and the C3-nitrile.

-

δ ~9.0 ppm (dd, 1H, H-6): Doublet of doublets, ortho-coupled to H7.

-

δ ~8.5 ppm (dd, 1H, H-8): Doublet of doublets, ortho-coupled to H7.

-

δ ~7.8 ppm (dd, 1H, H-7): Doublet of doublets, coupled to both H6 and H8.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the nitrile. The chemical shifts for the parent 1,5-naphthyridine provide a baseline for these predictions.[3] The nitrile carbon itself is expected around 117 ppm, and the carbon to which it is attached (C3) will be significantly shifted downfield.

-

Quaternary Carbons: C3 (~115 ppm), C4a (~140 ppm), C8a (~145 ppm), CN (~117 ppm).

-

CH Carbons: C2 (~155 ppm), C4 (~153 ppm), C6 (~152 ppm), C7 (~125 ppm), C8 (~138 ppm).

-

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

~2230 cm⁻¹ (strong, sharp): This is a characteristic absorption for an aromatic nitrile (C≡N) stretching vibration.[4][5]

-

1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N stretching vibrations within the naphthyridine ring system.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.

2.1.3. Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak.

-

M⁺ at m/z = 155: Corresponding to the molecular weight of C₉H₅N₃.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z = 128) and subsequent fragmentation of the remaining bicyclic system.

Quantum Chemical Insights: Electronic Structure

Density Functional Theory (DFT) calculations performed on related naphthyridine systems provide valuable insights into the electronic landscape of this compound.[6][7]

2.2.1. Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: The HOMO is expected to be distributed across the entire π-system of the naphthyridine rings, representing the region most susceptible to electrophilic attack.

-

LUMO: The LUMO is predicted to have significant density localized around the pyridine ring containing the electron-withdrawing nitrile group, particularly on carbons C2, C4, and C6. This indicates these are the most likely sites for nucleophilic attack.

-

Energy Gap: The HOMO-LUMO energy gap is a determinant of the molecule's kinetic stability and electronic excitation properties. The presence of the conjugated nitrile group is expected to lower the LUMO energy, resulting in a smaller energy gap compared to the unsubstituted 1,5-naphthyridine.

2.2.2. Molecular Electrostatic Potential (MEP) Map

The MEP map visualizes the electrostatic potential on the electron density surface, revealing regions of positive and negative potential.[1][8][9]

-

Negative Potential (Red/Yellow): The most negative regions are localized around the two nitrogen atoms (N1 and N5) due to their lone pairs of electrons. A significant negative potential is also associated with the nitrogen of the nitrile group. These areas are the primary sites for hydrogen bond acceptance and interaction with electrophiles or metal ions.

-

Positive Potential (Blue): The aromatic protons, particularly H2 and H4 adjacent to the nitrogen atoms and the nitrile group, will exhibit the most positive potential, making them potential sites for hydrogen bond donation or interaction with nucleophiles.

Caption: Logical flow of MEP interpretation.

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available 3-aminopyridine. The strategy involves the construction of a 4-hydroxy-1,5-naphthyridine-3-carbonitrile intermediate, followed by dehydroxylation.

Caption: Synthetic workflow overview.

Step 1: Synthesis of 4-Hydroxy-[1][11]naphthyridine-3-carbonitrile

This step is a modification of the classic Gould-Jacobs reaction, which is a robust method for constructing the 4-hydroxyquinoline (and by extension, naphthyridine) core.[8][9] The reaction proceeds via an initial condensation of 3-aminopyridine with a reactive malononitrile derivative, followed by a high-temperature intramolecular cyclization.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

-

Initial Condensation: Heat the mixture at 120-130 °C for 2-3 hours. The initial reaction is a Michael addition followed by the elimination of ethanol, forming an enamine intermediate. The use of a slight excess of the acrylate drives the reaction to completion.

-

Intramolecular Cyclization: Add Dowtherm A (a high-boiling eutectic mixture of diphenyl ether and biphenyl) to the reaction mixture to serve as a heat transfer medium. Heat the mixture to reflux (~250-260 °C) for 1-2 hours. The high temperature is necessary to overcome the activation energy for the 6-π electrocyclization onto the pyridine ring, followed by tautomerization to the aromatic naphthyridinol product.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Dilute the mixture with hexane or diethyl ether to further precipitate the product and facilitate filtration. Collect the solid by vacuum filtration, wash thoroughly with the solvent used for dilution to remove the Dowtherm A, and dry under vacuum. The resulting solid is 4-hydroxy-[1][10]naphthyridine-3-carbonitrile.[9]

Step 2: Dehydroxylation to this compound

The 4-hydroxy group on the naphthyridine ring behaves like a vinylogous amide and is not readily removed. A standard and effective method is a two-step conversion: chlorination followed by catalytic hydrogenolysis.

Protocol:

-

Chlorination: In a fume hood, suspend the 4-hydroxy-[1][10]naphthyridine-3-carbonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (around 110 °C) for 3-4 hours. The POCl₃ acts as both the solvent and the chlorinating agent. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by chloride.

-

Removal of Excess POCl₃: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Neutralize the acidic solution carefully with a base (e.g., solid sodium carbonate or aqueous NaOH) until the pH is ~7-8. The product, 4-chloro-1,5-naphthyridine-3-carbonitrile, will precipitate.

-

Isolation of Chloro-intermediate: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.

-

Catalytic Hydrogenolysis: Dissolve the crude 4-chloro-1,5-naphthyridine-3-carbonitrile in a solvent such as ethanol or methanol. Add a base, such as triethylamine or sodium acetate (1.5-2.0 eq), to act as a scavenger for the HCl generated. Add a palladium on carbon catalyst (10% Pd/C, ~5-10 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material.

-

Final Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its rigid, planar structure, combined with the electronic influence of the nitrile group and the hydrogen bonding capabilities of the ring nitrogens, provides a unique platform for the design of novel pharmaceuticals and functional materials. The synthetic routes are well-established, relying on fundamental reactions in heterocyclic chemistry, and a comprehensive understanding of its spectroscopic and electronic properties is essential for its effective application. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry of this important heterocyclic scaffold.

References

-

Cerdeira, N.; et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

-

Cerdeira, N.; et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available from: [Link]

-

Kethireddy, S.; et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][10]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available from: [Link]

-

Gellibert, F.; et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Available from: [Link]

-

Mohamed, N. G.; et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 197. Available from: [Link]

-

Saeed, A.; et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available from: [Link]

-

Al-blewi, F. F.; et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available from: [Link]

-

Kovalska, V.; et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3396. Available from: [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. Available from: [Link]

-

Lee, J.; et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 534-540. Available from: [Link]

-

Zhang, J.; et al. (2015). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 127, 107-115. Available from: [Link]

-

SpectraBase. 1,5-Naphthyridine. Available from: [Link]

-

Aobchem. This compound. Available from: [Link]

Sources

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1,5-Naphthyridine-3-carbonitrile Scaffolds: Foundational Precursors and Core Assembly

Abstract

The 1,5-naphthyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential in medicinal chemistry.[1][2][3] This guide provides an in-depth technical exploration of the synthetic pathways to key starting materials required for the construction of 1,5-naphthyridine-3-carbonitriles. We will dissect the synthetic logic, moving from fundamental building blocks like substituted 3-aminopyridines to the assembly of highly functionalized 2-amino-3-cyanopyridine intermediates via multicomponent strategies. The document culminates in the discussion of classical ring-forming reactions, such as the Friedländer annulation, to construct the target bicyclic system. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights, detailed experimental protocols, and mechanistic visualizations to enable the successful synthesis of these valuable molecular architectures.

Strategic Overview: Retrosynthetic Analysis

To logically approach the synthesis of the 1,5-naphthyridine-3-carbonitrile core, a retrosynthetic analysis is paramount. The primary disconnection strategy involves the formation of the second pyridine ring. This identifies a substituted aminopyridine as the foundational building block. Specifically, the target molecule can be disconnected via a Friedländer-type condensation, revealing a 2-amino-3-formylpyridine and an active methylene nitrile as key precursors. The 2-amino-3-formylpyridine itself can be derived from simpler, more accessible pyridine starting materials.

Figure 1: Retrosynthetic analysis of the this compound core.

Synthesis of Foundational Precursors: Substituted 3-Aminopyridines

The 3-aminopyridine unit is the cornerstone for many 1,5-naphthyridine syntheses.[1] Its preparation is well-established, with several reliable methods available depending on the desired substitution pattern.

Hofmann Rearrangement of Nicotinamide

One of the most direct and classical methods for producing the parent 3-aminopyridine is the Hofmann rearrangement of nicotinamide.[4] This reaction involves treating the amide with an alkaline solution of sodium hypobromite.

Causality of Experimental Choice: The Hofmann rearrangement is an efficient method for converting a primary amide into a primary amine with one fewer carbon atom. The use of sodium hypobromite, generated in situ from bromine and sodium hydroxide, provides the necessary oxidizing agent to facilitate the rearrangement of the N-bromoamide intermediate. The reaction is typically heated to drive the rearrangement and subsequent hydrolysis to completion.

Representative Protocol: Synthesis of 3-Aminopyridine[4][5]

-

A solution of sodium hydroxide is prepared in water and cooled in an ice bath.

-

Bromine is added slowly to the cold sodium hydroxide solution to form sodium hypobromite.

-

Nicotinamide is then added to this solution.

-

The mixture is heated, typically to around 70 °C, to initiate the rearrangement.

-

After the reaction is complete, the solution is cooled and saturated with sodium chloride to reduce the solubility of the product.

-

The 3-aminopyridine is extracted from the aqueous solution using a suitable organic solvent, such as ether.

-

The organic extracts are dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or distillation.

Other established methods for synthesizing 3-aminopyridines include the reduction of 3-nitropyridines and the amination of 3-halopyridines.[5][6] The choice of method often depends on the commercial availability and cost of the starting materials and the desired scale of the reaction.

Advanced Intermediates: Multicomponent Synthesis of 2-Amino-3-cyanopyridines

For a more direct route to highly substituted naphthyridines, 2-amino-3-cyanopyridines serve as exceptionally useful and versatile intermediates.[7] Their synthesis is efficiently achieved through one-pot, multicomponent reactions, which offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.[7][8]

A common and powerful strategy involves the four-component condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[8][9][10] This approach allows for the rapid assembly of a diverse library of substituted pyridines.

Mechanism of the Four-Component Reaction

The reaction proceeds through a cascade of interconnected steps. The process is initiated by Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine or imine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization via elimination of hydrogen, affords the final 2-amino-3-cyanopyridine product.[10]

Figure 2: Proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines.[10]

Data Summary: Synthesis of 2-Amino-3-cyanopyridine Derivatives

The versatility of this reaction is demonstrated by the range of substituents that can be incorporated, often with high yields, particularly under microwave irradiation which can significantly shorten reaction times.[7][11]

| Entry | Aldehyde (Ar) | Ketone (R) | Yield (%) | Reference |

| 1 | 4-Cl-C₆H₄ | 4-MeO-C₆H₄ | 83 | [7] |

| 2 | C₆H₅ | C₆H₅ | 92 | [7] |

| 3 | 4-MeO-C₆H₄ | C₆H₅ | 95 | [7] |

| 4 | 4-NO₂-C₆H₄ | C₆H₅ | 86 | [7] |

Experimental Protocol: One-Pot Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine[7]

-

To a dry 25 mL flask, add 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a reflux condenser.

-

Irradiate the mixture for 7-9 minutes at an appropriate power level.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Wash the solid residue with ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to afford the pure product as colorless crystals.

Core Assembly: The Friedländer Annulation

The Friedländer synthesis is a powerful and widely used method for constructing quinoline and naphthyridine ring systems.[12][13] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by an adjacent functional group (e.g., ketone, nitrile).[13]

To construct the this compound core, a 2-amino-3-formylpyridine is reacted with an active methylene nitrile, such as ethyl cyanoacetate or malononitrile.

Mechanism of the Friedländer Annulation

The reaction is believed to proceed via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-amino-3-formylpyridine. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile carbon (a Thorpe-Ziegler type cyclization) or onto the ester carbonyl, followed by dehydration to yield the aromatic 1,5-naphthyridine ring system.[12]

Figure 3: Generalized mechanism of the Friedländer annulation for 1,5-naphthyridine synthesis.

Synthesis of the 2-Amino-3-formylpyridine Precursor

The key starting material for this annulation, 2-amino-3-formylpyridine, is a valuable building block in its own right.[14] It can be prepared through various synthetic routes, including the oxidation of 2-amino-3-methylpyridine or the reduction of 2-aminonicotinic acid derivatives. Its availability is crucial for the successful application of the Friedländer synthesis in this context.

Experimental Protocol: Synthesis of 4-Hydroxy-[7][15]naphthyridine-3-carbonitriles[16]

This protocol describes a general method for the final ring cyclization.

-

Condensation: A mixture of a substituted 3-aminopyridine (1 equivalent) and a cyanethoxy-acrylic acid ester derivative (e.g., diethyl ethoxymethylenemalonate, 1.1 equivalents) is heated. This forms the intermediate enamine.

-

Cyclization: The intermediate from the previous step is added to a high-boiling solvent, such as Dowtherm A, and heated to approximately 250 °C.

-

Work-up: The reaction mixture is allowed to cool, causing the product to precipitate. The solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to yield the 4-hydroxy-[7][15]naphthyridine-3-carbonitrile derivative.

-

Alternative Microwave Method: The condensation and cyclization can often be combined and accelerated using microwave irradiation, providing a more environmentally friendly approach.[16]

Conclusion

The synthesis of starting materials for 1,5-naphthyridine-3-carbonitriles is a well-developed field, offering multiple strategic pathways for researchers. The choice of strategy depends on the desired substitution pattern, scale, and available resources. Foundational approaches rely on the functionalization of simple 3-aminopyridines. More advanced and convergent syntheses utilize powerful multicomponent reactions to rapidly assemble complex 2-amino-3-cyanopyridine intermediates. The final assembly of the bicyclic core is reliably achieved through classical and robust methods like the Friedländer annulation. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to explore the rich therapeutic potential of the 1,5-naphthyridine scaffold.

References

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(i), 137-142.

-

Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate. [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkat USA. [Link]

-

Al-Ghorbani, M., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(15), 4992. [Link]

-

The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Gul, H. I., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]

-

A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). Journal of the Brazilian Chemical Society. [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses. [Link]

-

Butnariu, A. M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237. [Link]

-

Abarca, B., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. [Link]

-

3-Aminopyridine. (n.d.). Wikipedia. [Link]

-

Butnariu, A. M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

-

Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub. [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.). ResearchGate. [Link]

-

Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. (n.d.). ResearchGate. [Link]

-

Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[7][15]naphthyridine-3-carbonitriles. Materials Today: Proceedings. [Link]

-

Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. (n.d.). ResearchGate. [Link]

-

Thorpe reaction. (n.d.). Wikipedia. [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. [Link]

-

Khalafy, J., & Ezzati, M. (2014). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 4(90), 48879-48884. [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry. [Link]

-

Patel, H. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

-

Henry, G. D. (2010). Recent strategies for the synthesis of pyridine derivatives. Chemistry, 16(40), 12052-62. [Link]

- Preparation method of 2-amino-3-fluoropyridine. (2016).

-

2-Amino-3-formylpyridine. (n.d.). Oakwood Chemical. [Link]

-

Paul, S., et al. (2002). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (9), 422-424. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Skraup-Doebner-von Miller Reaction: A Comprehensive Technical Guide to the Synthesis of 1,5-Naphthyridines

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. As a bioisostere of quinoline and isoquinoline, this nitrogen-containing scaffold is a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors in oncology and as antimalarial compounds.[1] The Skraup-Doebner-von Miller reaction, a classic and robust method for quinoline synthesis, has been effectively adapted for the construction of the 1,5-naphthyridine ring system, offering a reliable pathway to this vital class of molecules.[1] This in-depth guide provides a comprehensive overview of the theoretical underpinnings and practical execution of this reaction for the synthesis of 1,5-naphthyridines, tailored for researchers, medicinal chemists, and drug development professionals.

Core Principles and Mechanism: A Symphony of Acid Catalysis and Oxidation

The Skraup-Doebner-von Miller synthesis of 1,5-naphthyridines is a one-pot reaction that involves the condensation of a 3-aminopyridine with glycerol under strongly acidic conditions, typically in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through a cascade of well-defined steps:

-

In Situ Formation of Acrolein: The reaction commences with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This step is crucial and the primary reason for the often-vigorous nature of the reaction.

-

Michael Addition: The amino group of the 3-aminopyridine acts as a nucleophile and undergoes a Michael (conjugate) addition to the acrolein intermediate.

-

Cyclization and Dehydration: The resulting carbonyl compound undergoes an intramolecular electrophilic cyclization onto the pyridine ring, followed by dehydration to form a dihydronaphthyridine intermediate.

-

Oxidation: The final step is the oxidation of the dihydronaphthyridine to the aromatic 1,5-naphthyridine product.[1]

The choice of the oxidizing agent is critical for the success of the reaction, with common examples including arsenic pentoxide, iodine, and sodium m-nitrobenzenesulfonate.[1][2]

Visualizing the Reaction Pathway

Caption: The reaction mechanism of the Skraup-Doebner-von Miller synthesis of 1,5-naphthyridines.

Experimental Protocols: From Theory to Practice

The successful execution of the Skraup-Doebner-von Miller reaction requires careful attention to detail, particularly concerning the control of the reaction temperature due to its highly exothermic nature.

Protocol 1: Synthesis of Unsubstituted 1,5-Naphthyridine

This protocol is a representative procedure for the synthesis of the parent 1,5-naphthyridine from 3-aminopyridine.

Materials:

-

3-Aminopyridine

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Sodium m-nitrobenzenesulfonate (oxidizing agent)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator, optional but recommended)

-

Sodium hydroxide solution (for neutralization)

-

Chloroform or other suitable organic solvent (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling the flask in an ice bath.

-

Addition of Reagents: To the cooled and stirred mixture, slowly add anhydrous glycerol, followed by sodium m-nitrobenzenesulfonate and a catalytic amount of ferrous sulfate.

-

Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. Once the initial exotherm subsides, heat the mixture to a temperature of 140-150°C and maintain for 4-5 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice in a large beaker.

-

Neutralization: With efficient cooling and stirring, slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). The product may precipitate or separate as an oil.

-

Extraction: Extract the aqueous mixture multiple times with chloroform.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Safety Considerations: Taming a Vigorous Reaction

The Skraup-Doebner-von Miller reaction is notoriously exothermic and can become violent if not properly controlled.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

-

Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.

-

Temperature Control: Careful and gradual heating is critical. The use of a heating mantle with a temperature controller is highly recommended. An ice bath should be readily available to manage any runaway exotherms.

-

Slow Addition of Reagents: Add reagents, particularly the sulfuric acid, slowly and in a controlled manner to dissipate the heat generated.

-

Use of a Moderator: The addition of ferrous sulfate is a common and effective practice to moderate the reaction rate, likely by acting as an oxygen carrier and extending the reaction over a longer period.[3]

Visualizing the Experimental Workflow

Caption: A generalized workflow for the Skraup-Doebner-von Miller synthesis of 1,5-naphthyridines.

Quantitative Data: A Comparative Analysis of Yields

The yield of the Skraup-Doebner-von Miller reaction is highly dependent on the nature of the substituents on the 3-aminopyridine starting material and the specific reaction conditions employed. The following table summarizes representative yields for the synthesis of various substituted 1,5-naphthyridines.

| 3-Aminopyridine Derivative | α,β-Unsaturated Component | Oxidizing/Catalytic Agent | Product | Yield (%) | Reference |

| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | 1,5-Naphthyridine | 45-50 | [2] |

| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | Not specified | [2] |

| 6-Methoxy-3-aminopyridine | Acetaldehyde | Not specified | 2-Hydroxy-6-methyl-1,5-naphthyridine | Not specified | [2] |

| 3-Aminopyridine | Glycerol | Iodine | 1,5-Naphthyridine | Good | [2] |

| 3-Aminopyridine | Glycerol | NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ | 1,5-Naphthyridine | Not specified | [2] |

Troubleshooting and Byproduct Formation: Navigating the Challenges